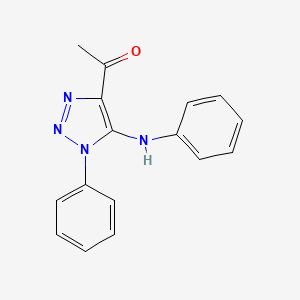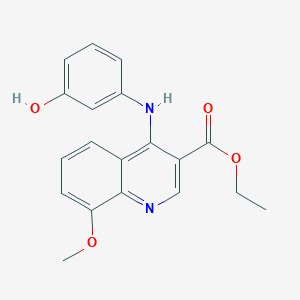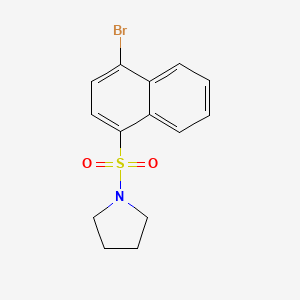![molecular formula C29H23N3O5 B5583088 2-{5-[3-(2-furylmethyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5583088.png)
2-{5-[3-(2-furylmethyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML224 Analog involves multiple steps, starting with the preparation of the core structure followed by functionalization. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired biological activity.
Industrial Production Methods
Industrial production of ML224 Analog typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The synthesis is carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
ML224 Analog undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include various derivatives of ML224 Analog with modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
ML224 Analog has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure-activity relationships of thyroid-stimulating hormone receptor antagonists.
Biology: It is used to investigate the role of thyroid-stimulating hormone receptor in various biological processes.
Medicine: ML224 Analog is studied for its potential therapeutic applications in treating thyroid disorders such as Graves’ disease.
Industry: The compound is used in the development of new drugs targeting the thyroid-stimulating hormone receptor
Mechanism of Action
ML224 Analog exerts its effects by selectively binding to the thyroid-stimulating hormone receptor and inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways, thereby reducing the production of thyroid hormones. The molecular targets involved include the thyroid-stimulating hormone receptor and associated signaling proteins .
Comparison with Similar Compounds
Similar Compounds
NCGC00242364: Another selective antagonist of the thyroid-stimulating hormone receptor with similar biological activity.
ANTAG3: A compound with a similar core structure but different substituents, leading to variations in biological activity
Uniqueness
ML224 Analog is unique due to its high selectivity for the thyroid-stimulating hormone receptor and its ability to inhibit receptor activity at low concentrations. This makes it a valuable tool for studying thyroid disorders and developing new therapeutic agents .
Properties
IUPAC Name |
2-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O5/c1-36-25-13-12-18(15-19(25)16-32-27(33)21-8-2-3-9-22(21)28(32)34)26-30-24-11-5-4-10-23(24)29(35)31(26)17-20-7-6-14-37-20/h2-15,26,30H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOZZHNHSPUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)CN5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-HYDROXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5583022.png)
![2-oxo-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2H-chromene-3-carboxamide](/img/structure/B5583026.png)
![4-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5583038.png)
![2,3-dimethyl-6-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoxaline](/img/structure/B5583043.png)
![N-(4-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5583045.png)

![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5583059.png)
![6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5583063.png)
![1-tert-butyl-4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5583069.png)
![2-benzyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5583076.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5583083.png)
![4-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5583087.png)
